1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine
CAS No.: 1352661-59-6
Cat. No.: VC4722683
Molecular Formula: C10H19N3O3
Molecular Weight: 229.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1352661-59-6 |
|---|---|
| Molecular Formula | C10H19N3O3 |
| Molecular Weight | 229.28 |
| IUPAC Name | tert-butyl 3-[(Z)-N'-hydroxycarbamimidoyl]pyrrolidine-1-carboxylate |
| Standard InChI | InChI=1S/C10H19N3O3/c1-10(2,3)16-9(14)13-5-4-7(6-13)8(11)12-15/h7,15H,4-6H2,1-3H3,(H2,11,12) |
| Standard InChI Key | ICMRUAQEVGWING-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCC(C1)C(=NO)N |
Introduction
Structural and Functional Features
The molecular structure of 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine comprises a five-membered pyrrolidine ring substituted at the 3-position with an N-hydroxycarbamimidoyl group () and at the 1-position with a Boc-protecting group (). This configuration imparts unique reactivity:
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The Boc group enhances solubility in organic solvents and prevents unwanted side reactions at the nitrogen atom during synthetic modifications.
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The N-hydroxycarbamimidoyl moiety offers sites for further functionalization, such as condensation reactions or metal coordination, making the compound valuable in heterocyclic chemistry .
A comparative analysis of related pyrrolidine derivatives highlights distinct structural advantages (Table 1).
Table 1: Comparative Properties of Pyrrolidine Derivatives
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Key Functional Groups |
|---|---|---|---|---|
| 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine | 229.28 | Not reported | Boc, N-hydroxycarbamimidoyl | |
| (R)-(-)-1-Boc-3-hydroxypyrrolidine | 187.24 | Not reported | Boc, hydroxyl | |
| 1-Boc-3-(ethylaminomethyl)-pyrrolidine | 228.33 | 0.993 | Boc, ethylaminomethyl |
Synthesis and Preparation
Optimization Challenges
Key challenges include:
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Regioselectivity: Ensuring precise substitution at the 3-position of the pyrrolidine ring requires careful control of reaction conditions, such as temperature and stoichiometry .
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Purification: The polar nature of the N-hydroxycarbamimidoyl group complicates isolation, necessitating techniques like column chromatography or crystallization.
Physicochemical Properties
Experimental data for 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine remain limited, but computational predictions and analogs suggest:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., tetrahydrofuran, dimethylformamide) due to the Boc group’s hydrophobicity and the carbamimidoyl group’s polarity.
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Stability: The Boc group confers stability under acidic conditions, but the N-hydroxycarbamimidoyl moiety may degrade under prolonged exposure to moisture or strong bases .
Biological and Pharmaceutical Applications
Pyrrolidine derivatives are pivotal in drug discovery, and 1-Boc-3-(N-hydroxycarbamimidoyl)-pyrrolidine’s functional groups position it as a promising scaffold:
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Enzyme Inhibition: The N-hydroxycarbamimidoyl group can chelate metal ions in enzyme active sites, potentially inhibiting metalloproteases or oxidoreductases.
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Antimicrobial Agents: Structural analogs, such as Boc-protected hydroxypyrrolidines, exhibit activity against bacterial pathogens, suggesting unexplored potential for this compound .
Analytical Characterization
Advanced techniques confirm the compound’s identity and purity:
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Spectroscopy:
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Mass Spectrometry: A molecular ion peak at 229.28 confirms the molecular weight.
Future Directions
Research opportunities include:
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Medicinal Chemistry: Functionalizing the N-hydroxycarbamimidoyl group to develop kinase inhibitors or antiviral agents.
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Material Science: Exploring its use as a ligand in catalytic systems for asymmetric synthesis.
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